molecular formula C10H10O3 B13246375 2-(Hydroxymethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde

2-(Hydroxymethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde

Cat. No.: B13246375
M. Wt: 178.18 g/mol
InChI Key: PNIBONLGOQBMAK-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde is an organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, features a hydroxymethyl group and a carbaldehyde group attached to a dihydrobenzofuran ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzoic acid with furan, followed by treatment with n-butyllithium in tetrahydrofuran (THF) to obtain a carbonyl compound. This intermediate is then reacted with hydroxylamine hydrochloride to form an oxime, which undergoes cyclization using methanesulfonyl chloride (MsCl) to yield the desired benzofuran derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.

Major Products

    Oxidation: 2-(Carboxymethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde.

    Reduction: 2-(Hydroxymethyl)-2,3-dihydro-1-benzofuran-5-methanol.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Hydroxymethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of benzofuran-based pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde involves its interaction with various molecular targets. The hydroxymethyl and aldehyde groups allow it to participate in a range of biochemical reactions. For instance, it can form covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity. The benzofuran ring structure also allows it to interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hydroxymethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde is unique due to its specific functional groups and the benzofuran ring structure. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various biologically active compounds.

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

2-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde

InChI

InChI=1S/C10H10O3/c11-5-7-1-2-10-8(3-7)4-9(6-12)13-10/h1-3,5,9,12H,4,6H2

InChI Key

PNIBONLGOQBMAK-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C1C=C(C=C2)C=O)CO

Origin of Product

United States

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